![molecular formula C11H7ClN4 B566897 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1211588-84-9](/img/structure/B566897.png)
7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine” is a small molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be privileged structures in medicinal chemistry and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . These compounds are synthesized as novel CDK2 targeting compounds . In both conventional and green conditions, one-pot multicomponent reactions are used to yield the corresponding derivatives .Scientific Research Applications
Synthetic and Medicinal Aspects
Pyrazolopyrimidines, including compounds structurally related to 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine, serve as a privileged scaffold in drug discovery due to their wide range of medicinal properties. These properties include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and applications in radiodiagnostics. Significant advances in synthetic strategies and structure-activity relationship (SAR) studies for pyrazolopyrimidine derivatives have been reported, indicating their potential in developing drug candidates for various disease targets (Cherukupalli et al., 2017).
Optical Sensors and Biological Applications
Pyrimidine derivatives, closely related to the pyrazolopyrimidine framework, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes, alongside their various biological and medicinal applications (Jindal & Kaur, 2021).
Regio-Orientation in Structure Assignment
The study of regio-orientation and regioselectivity in the synthesis of pyrazolopyrimidines provides insights into the structural nuances that influence their biological activity. Clarifying the significance of regio-orientation in these compounds helps in understanding their potential medicinal applications (Mohamed & Mahmoud, 2019).
Catalysis and Synthesis
The pyranopyrimidine core, related to the pyrazolopyrimidine scaffold, showcases broad applicability in medicinal and pharmaceutical industries due to its bioavailability and synthetic applications. The development of hybrid catalysts for the synthesis of these scaffolds highlights the potential for creating novel pharmaceuticals (Parmar et al., 2023).
Optoelectronic Materials
Functionalization of pyrimidines has extended their application to the field of optoelectronic materials. Incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and other electronic devices (Lipunova et al., 2018).
Future Directions
The future directions for “7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, the development of novel synthetic routes and the exploration of its other biological activities could also be areas of future research .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression pathway . This leads to downstream effects such as the induction of apoptosis within cells .
Pharmacokinetics
In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion (ADME), and bioavailability .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth . It shows superior cytotoxic activities against certain cell lines . For instance, it has been found to display potent dual activity against the examined cell lines and CDK2 .
properties
IUPAC Name |
7-chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-11-10-9(13-6-14-11)8(15-16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGYRLFLSIQBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855918 |
Source
|
Record name | 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211588-84-9 |
Source
|
Record name | 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.